molecular formula C9H9FO4 B1342172 2-Fluoro-3,5-dimethoxybenzoic acid CAS No. 651734-59-7

2-Fluoro-3,5-dimethoxybenzoic acid

Cat. No.: B1342172
CAS No.: 651734-59-7
M. Wt: 200.16 g/mol
InChI Key: RJXGLFJDVUJJGM-UHFFFAOYSA-N
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Scientific Research Applications

2-Fluoro-3,5-dimethoxybenzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,5-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and fluorination reactions are applicable. Industrial production would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Coupling Products: Biaryl compounds.

Comparison with Similar Compounds

    2-Fluorobenzoic Acid: Lacks the methoxy groups, making it less reactive in certain reactions.

    3,5-Dimethoxybenzoic Acid: Lacks the fluorine atom, affecting its chemical behavior and applications.

    2,4-Difluoro-3,5-dimethoxybenzoic Acid: Contains an additional fluorine atom, which can further influence its reactivity.

Uniqueness: 2-Fluoro-3,5-dimethoxybenzoic acid is unique due to the combination of fluorine and methoxy substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXGLFJDVUJJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593837
Record name 2-Fluoro-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-59-7
Record name 2-Fluoro-3,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651734-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 66.7 g (0.27 mol) of 2-fluoro-3,5-dimethoxy-benzoic acid methyl ester and 27 g (0.675 mol) of solid sodium hydroxide in 815 mL of anhydrous ethanol was refluxed for 24 hours. The ethanol was concentrated in vacuo and the solid residue was dissolved in water and extracted two times with ethyl ether. The aqueous layer was acidified with concentrated hydrochloric acid and a white precipitate was filtered, washed with cold water and dried in vacuo to afford 53.9 g (86.5%) of the title compound. MS (APCI) (m+1)/z 201.0.
Quantity
66.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
815 mL
Type
solvent
Reaction Step One
Yield
86.5%

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